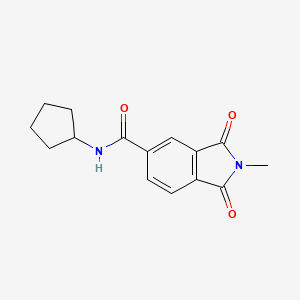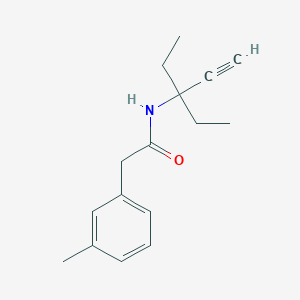
N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine (BBMT) is a chemical compound that belongs to the family of triazine diamines. It has been extensively studied for its potential applications in various scientific research fields, such as biochemistry, pharmacology, and medicinal chemistry. BBMT is synthesized through a series of chemical reactions, and its mechanism of action involves the inhibition of certain enzymes that are responsible for the growth and proliferation of cancer cells.
作用机制
N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, it inhibits the activity of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are essential for the synthesis of DNA and RNA in cancer cells. By inhibiting these enzymes, N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine prevents the cancer cells from replicating and dividing, ultimately leading to their death.
Biochemical and physiological effects:
N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine has been shown to have potent inhibitory effects on cancer cell growth and proliferation. It has also been found to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine has also been shown to have anti-inflammatory and antioxidant effects, which may have potential applications in the treatment of other diseases.
实验室实验的优点和局限性
One of the main advantages of N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine is its potent inhibitory effects on cancer cell growth and proliferation. It has also been found to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine has some limitations for lab experiments. It is a relatively complex compound to synthesize, which may limit its availability for research purposes. Additionally, its mechanism of action involves the inhibition of certain enzymes that are essential for normal cell function, which may limit its potential use in certain applications.
未来方向
There are several potential future directions for research on N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine. One area of interest is the development of N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine-based cancer therapies. Researchers are currently exploring the use of N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine in combination with other chemotherapeutic agents to enhance its efficacy and reduce its toxicity. Another area of interest is the development of N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine-based diagnostic tools for cancer detection. Researchers are currently exploring the use of N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine as a fluorescent probe for imaging cancer cells. Finally, researchers are also exploring the potential use of N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine in the treatment of other diseases, such as inflammation and neurodegenerative disorders.
合成方法
N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine can be synthesized through a multistep process, starting with the reaction of 4-butoxybenzaldehyde with methylamine to form N-(4-butoxybenzyl)methylamine. This intermediate is then reacted with cyanogen bromide and sodium azide to form N-(4-butoxybenzyl)-N-methyl-2,4-diazidobenzylamine. The final step involves the reduction of the diazide compound with palladium on carbon to form N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine.
科学研究应用
N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine has been extensively studied for its potential applications in various scientific research fields, such as biochemistry, pharmacology, and medicinal chemistry. It has been found to have potent inhibitory effects on certain enzymes that are responsible for the growth and proliferation of cancer cells. N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine has also been studied for its potential use as a diagnostic tool for cancer detection.
属性
IUPAC Name |
2-N-[(4-butoxyphenyl)methyl]-2-N-methyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-3-4-9-21-13-7-5-12(6-8-13)10-20(2)15-18-11-17-14(16)19-15/h5-8,11H,3-4,9-10H2,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAMTEGGBOTKID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CN(C)C2=NC=NC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-chloro-4-(2-nitrovinyl)phenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B5397391.png)
![methyl 5-({[({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}methyl)-2-furoate](/img/structure/B5397394.png)

![N-cycloheptyl-2-[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoacetamide](/img/structure/B5397402.png)

![(4-oxo-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5397423.png)
![4-(1H-imidazol-1-ylmethyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B5397424.png)
![N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5397425.png)
![ethyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5397440.png)
![N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5397441.png)
![2-(2-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B5397450.png)
![4-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5397451.png)
![4-benzyl-3-ethyl-1-[(2-isopropylpyrimidin-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5397457.png)
![2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}acrylonitrile](/img/structure/B5397458.png)